![molecular formula C16H21ClN4O B14583235 N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea CAS No. 61220-20-0](/img/structure/B14583235.png)
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea is a compound that features a unique combination of an indole ring and a piperidine moiety. The indole ring is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The piperidine moiety is also prevalent in various pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative under basic conditions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced indole and piperidine derivatives, and oxindole derivatives .
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, affecting gene expression and cell proliferation . The piperidine moiety can interact with various receptors, modulating their activity . These interactions lead to the compound’s biological effects, such as inducing apoptosis in cancer cells and inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}urea: Similar structure but lacks the chlorine atom on the indole ring.
N-{1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea: Contains a fluorine atom instead of chlorine.
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}carbamate: Similar structure but with a carbamate group instead of urea.
Uniqueness
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea is unique due to the presence of the chlorine atom on the indole ring, which can enhance its biological activity and specificity . This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
61220-20-0 |
|---|---|
Molekularformel |
C16H21ClN4O |
Molekulargewicht |
320.82 g/mol |
IUPAC-Name |
[1-[2-(7-chloro-1H-indol-3-yl)ethyl]piperidin-4-yl]urea |
InChI |
InChI=1S/C16H21ClN4O/c17-14-3-1-2-13-11(10-19-15(13)14)4-7-21-8-5-12(6-9-21)20-16(18)22/h1-3,10,12,19H,4-9H2,(H3,18,20,22) |
InChI-Schlüssel |
NWEAICSWBMPBMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)N)CCC2=CNC3=C2C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
silane](/img/structure/B14583153.png)
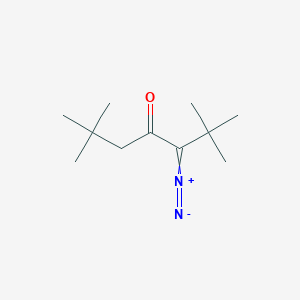
![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)
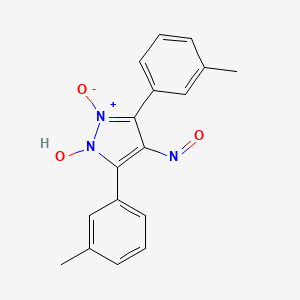
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
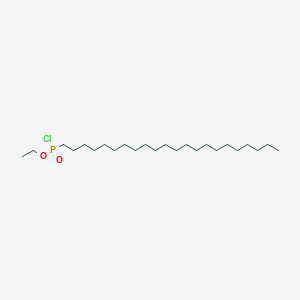
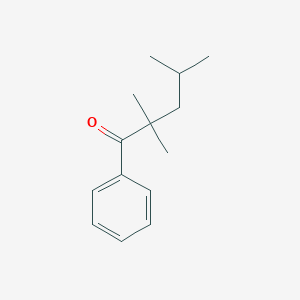
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
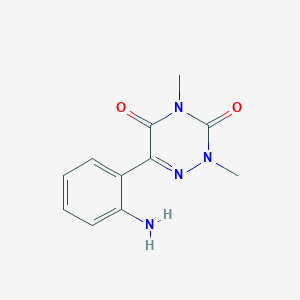
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
